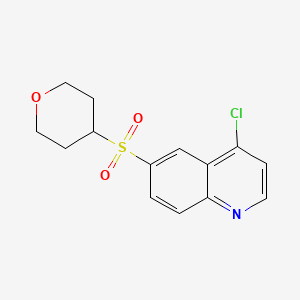
4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a chloro group at the 4-position and a tetrahydro-2H-pyran-4-ylsulfonyl group at the 6-position, making it a unique and potentially valuable molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline typically involves multiple steps, starting from readily available precursors
Synthesis of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Chloro Group: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Tetrahydro-2H-pyran-4-ylsulfonyl Group: This step involves the reaction of the quinoline derivative with tetrahydro-2H-pyran-4-ylsulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, leading to different oxidation states and functional groups.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of quinoline derivatives with different substituents at the 4-position.
Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Formation of dihydroquinoline or tetrahydroquinoline derivatives.
Hydrolysis: Formation of sulfonic acid derivatives.
科学研究应用
Medicinal Chemistry: As a quinoline derivative, it may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions involving quinoline derivatives.
Material Science: Its unique structure may impart specific properties to materials, such as fluorescence or conductivity, useful in sensors or electronic devices.
Catalysis: It may serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
作用机制
The mechanism of action of 4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes. The chloro and sulfonyl groups may enhance binding affinity and specificity to target sites, while the quinoline core may facilitate intercalation or other interactions.
相似化合物的比较
Similar Compounds
4-chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: Similar structure but with a pyrimidine core instead of quinoline.
4-chloro-6-(tetrahydro-2H-pyran-2-yl)pyrimidine: Another pyrimidine derivative with a different position of the tetrahydro-2H-pyran group.
Tetrahydro-4H-pyran-4-one: A simpler compound with a tetrahydropyran ring and a ketone group.
Uniqueness
4-chloro-6-((tetrahydro-2H-pyran-4-yl)sulfonyl)quinoline is unique due to its combination of a quinoline core with chloro and sulfonyl substituents, which may confer distinct chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable molecule for exploring new applications and mechanisms of action.
属性
分子式 |
C14H14ClNO3S |
|---|---|
分子量 |
311.8 g/mol |
IUPAC 名称 |
4-chloro-6-(oxan-4-ylsulfonyl)quinoline |
InChI |
InChI=1S/C14H14ClNO3S/c15-13-3-6-16-14-2-1-11(9-12(13)14)20(17,18)10-4-7-19-8-5-10/h1-3,6,9-10H,4-5,7-8H2 |
InChI 键 |
KTQOPLHFQRXICA-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
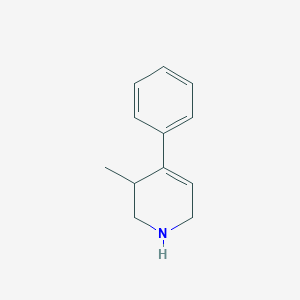
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
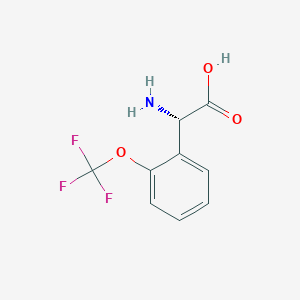
![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)
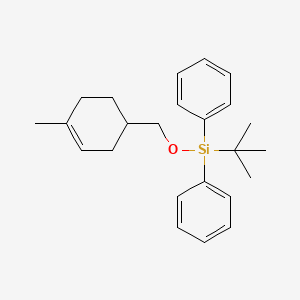
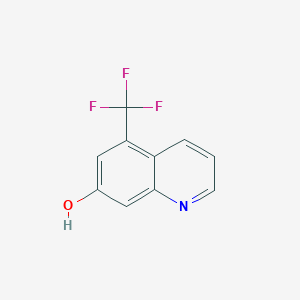
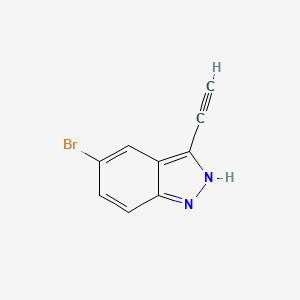
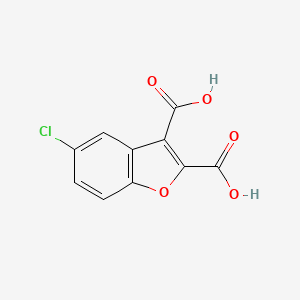
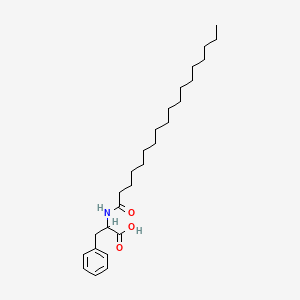
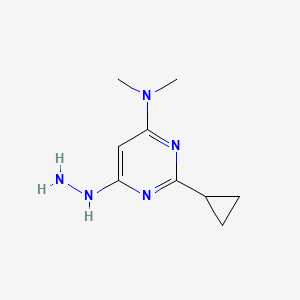
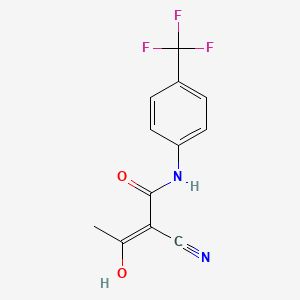
![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
